molecular formula C11H13ClN2O2 B598076 4-Chloro-2-piperazinobenzoic acid CAS No. 1197193-35-3

4-Chloro-2-piperazinobenzoic acid

Cat. No.: B598076
CAS No.: 1197193-35-3
M. Wt: 240.687
InChI Key: QYMDJPOGWIKPCU-UHFFFAOYSA-N
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Description

4-Chloro-2-piperazinobenzoic acid is an organic compound with the molecular formula C11H13ClN2O2 It is characterized by the presence of a chloro group at the fourth position and a piperazine ring attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-piperazinobenzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to form 4-chloro-2-nitrobenzoic acid. This intermediate is then reduced to 4-chloro-2-aminobenzoic acid.

    Piperazine Coupling: The 4-chloro-2-aminobenzoic acid is reacted with piperazine under appropriate conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-piperazinobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the benzoic acid moiety.

    Reduction Products: Reduced forms of the piperazine ring or the benzoic acid core.

Scientific Research Applications

4-Chloro-2-piperazinobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-piperazinobenzoic acid involves its interaction with specific molecular targets. The chloro group and the piperazine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    4-Chloro-2-aminobenzoic acid: Shares the chloro and benzoic acid moieties but lacks the piperazine ring.

    2-Piperazinobenzoic acid: Contains the piperazine ring but lacks the chloro group.

    4-Chlorobenzoic acid: Contains the chloro group but lacks both the piperazine ring and the amino group.

Uniqueness: 4-Chloro-2-piperazinobenzoic acid is unique due to the combination of the chloro group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions that are not possible with the individual components alone.

Properties

IUPAC Name

4-chloro-2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-8-1-2-9(11(15)16)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMDJPOGWIKPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283994
Record name 4-Chloro-2-(1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-35-3
Record name 4-Chloro-2-(1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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